![molecular formula C21H15N3O3S2 B11139711 N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B11139711.png)
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures, including thiophene, thiazole, and furan. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon synthetic methods for such compounds include the Gewald reaction, Paal-Knorr synthesis, and various condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide exhibits significant anticancer activity. For instance, in vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including:
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
NCI-H40 | 75.99 |
A549 | 56.88 |
These findings suggest its potential as a lead compound in anticancer drug development .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary evaluations indicate effectiveness against various bacterial strains. For example, derivatives have demonstrated activity comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Anticancer Efficacy : A study published in ACS Omega highlighted the design and synthesis of related compounds showing promising anticancer activity against multiple cell lines .
- Antimicrobial Evaluation : Research published in Drug Design, Development and Therapy assessed a series of thiophene derivatives for their antimicrobial properties against clinical isolates .
Mechanism of Action
The mechanism of action of N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma
Uniqueness
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Biological Activity
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Furan ring
- Thiazole ring
- Thiophene moiety
Its molecular formula is C21H15N3O3S2 with a molecular weight of approximately 421.5 g/mol .
Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in disease processes. Molecular docking studies suggest that it can bind to proteins or enzymes, potentially inhibiting their activity and leading to desired biological effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the thiazole moiety have shown significant inhibition against Escherichia coli β-glucuronidase with IC50 values ranging from 0.25 μM to 2.13 μM . The compound's structural features contribute to its effectiveness as an inhibitor.
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. Studies suggest that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Formation of the thiazole ring through cyclization reactions.
- Coupling reactions to attach the furan and thiophene moieties.
- Purification using techniques like recrystallization or chromatography.
Optimization of these synthetic routes is crucial for maximizing yield and purity while adhering to green chemistry principles.
Case Studies and Research Findings
A notable study evaluated a series of 5-phenyl derivatives containing the thiazole moiety for their inhibitory effects on E. coli β-glucuronidase. The best-performing compound exhibited an uncompetitive inhibition mechanism with a Ki value of 0.14 μM . This highlights the potential for developing new therapeutic agents targeting gastrointestinal toxicity.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-thiophenyl)thiazole | Contains thiophene and thiazole rings | Simpler structure; fewer functional groups |
4-Aminoquinoline | Contains an amino group and quinoline structure | Known for antimalarial properties |
Benzothiazole derivatives | Similar thiazole structure with benzene ring | Diverse biological activities including antimicrobial effects |
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-y]furan–2-carboxamide stands out due to its unique combination of furan, thiophene, and thiazole moieties along with its promising biological activities.
Properties
Molecular Formula |
C21H15N3O3S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3S2/c25-17(11-10-14-6-2-1-3-7-14)22-21-23-18(16-9-5-13-28-16)20(29-21)24-19(26)15-8-4-12-27-15/h1-13H,(H,24,26)(H,22,23,25)/b11-10+ |
InChI Key |
JAMJNCJSFDLQFJ-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
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